molecular formula C14H16ClNO3 B13222544 Methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate

Methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate

Cat. No.: B13222544
M. Wt: 281.73 g/mol
InChI Key: NMNLQFYYFUJDLA-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate is a heterocyclic compound featuring a 2-oxopiperidine (piperidinone) core substituted with a 4-chlorophenyl group at the 4-position and an acetoxy methyl ester at the nitrogen. The piperidinone ring confers conformational flexibility, while the 4-chlorophenyl group introduces electron-withdrawing effects that may influence electronic properties and biological interactions.

Properties

Molecular Formula

C14H16ClNO3

Molecular Weight

281.73 g/mol

IUPAC Name

methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate

InChI

InChI=1S/C14H16ClNO3/c1-19-14(18)9-16-7-6-11(8-13(16)17)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3

InChI Key

NMNLQFYYFUJDLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 4-(4-chlorophenyl)-2-oxopiperidin-1-yl Intermediate

A common approach to the piperidinone core involves cyclization reactions starting from appropriate precursors such as substituted butanoyl chlorides or ketoesters. For example, the preparation of 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one intermediates via reaction of substituted amines with 4-chlorobutanoyl chloride under controlled conditions has been reported, followed by further functional group transformations to yield the desired piperidinone ring system.

Alternatively, double aza-Michael reactions have been employed to efficiently construct chiral 2-substituted 4-piperidones, including those bearing aryl substituents such as 4-chlorophenyl groups. This method involves the reaction of vinyl aldehydes with vinylmagnesium bromide, followed by oxidation and cyclization steps to yield the piperidone scaffold with high yield and stereoselectivity.

Purification and Characterization

After synthesis, the crude product is typically dissolved in ethyl acetate and washed with water to remove inorganic salts and impurities. Cooling the organic layer and acidifying with dilute hydrochloric acid can precipitate the desired methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate as a solid, which is then filtered and dried.

Step Reagents & Conditions Yield (%) Notes
Formation of piperidinone intermediate 4-chlorobutanoyl chloride, THF, 0°C to room temp, 6 h ~89.6% (for similar intermediates) High yield, mild conditions
N-alkylation with methyl α-bromo(4-chlorophenyl)acetate Methanol, NaHCO3 or K2CO3, 80°C, 6 h ~90% Efficient substitution, base-mediated
Purification Ethyl acetate extraction, acidification with HCl, filtration N/A Crystallization aids purity
  • The piperidinone ring formation typically proceeds via acylation/cyclization steps where the amine reacts with a halogenated acyl chloride, forming an amide intermediate that cyclizes to the piperidinone.
  • The nucleophilic substitution at the nitrogen involves the lone pair on the piperidinone nitrogen attacking the electrophilic carbon of the α-bromoester, displacing bromide and forming the N-substituted methyl acetate derivative.
  • Bases such as sodium bicarbonate or potassium carbonate neutralize the generated hydrobromic acid and drive the reaction forward.
Method Advantages Limitations References
Double aza-Michael reaction for piperidinone core High stereoselectivity, atom-efficient Requires vinyl aldehydes and Grignard reagents
Acyl chloride cyclization Straightforward, scalable Use of corrosive reagents (PCl5, acyl chlorides)
N-alkylation with α-bromoester High yield, mild conditions Requires preparation of α-bromoester precursor
  • The synthesis of this compound is well-documented through multi-step procedures involving piperidinone ring formation followed by N-alkylation with methyl α-bromo(4-chlorophenyl)acetate.
  • Yields reported are generally high (around 85-90%), indicating efficient synthetic protocols.
  • The choice of base and solvent critically influences the substitution step, with sodium bicarbonate and methanol being effective.
  • Purification by recrystallization or acid-base extraction ensures isolation of the pure compound suitable for further applications.
  • Advanced synthetic approaches such as double aza-Michael reactions offer stereochemical control for chiral derivatives, expanding the utility of this scaffold.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Benzoxazole Derivatives (e.g., Methyl 2-(4-Chlorophenyl) Benzoxazol-5-Yl Acetate, MCBA)
  • Structure: Replaces the piperidinone with a benzoxazole ring (fused benzene and oxazole) .
  • Key Differences: Aromaticity: Benzoxazole’s planar, aromatic structure enhances π-π stacking interactions, unlike the non-aromatic piperidinone. Biological Activity: MCBA demonstrated anti-psoriatic activity in vivo, suggesting benzoxazole derivatives may target inflammatory pathways more effectively .
Thiazolidinone Derivatives (e.g., Methyl 2-[(5E)-5-[(4-Chlorophenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl]Acetate)
  • Structure: Features a thiazolidinone ring (5-membered with sulfur and nitrogen) conjugated to a 4-chlorophenyl group .
  • Rigidity: Thiazolidinone’s conjugated system reduces conformational flexibility compared to piperidinone. Pharmacological Implications: Thiazolidinones are known for antimicrobial and antidiabetic activities, implying divergent therapeutic profiles .
Piperazine-Based Analogs (e.g., Cetirizine Impurities)
  • Structure: Piperazine rings (two nitrogen atoms) instead of piperidinone, as seen in cetirizine-related impurities .
  • Key Differences :
    • Basicity : Piperazine’s secondary amines increase basicity, affecting solubility and ionizability at physiological pH.
    • Binding Interactions : Additional nitrogen may enhance hydrogen-bonding interactions with biological targets like histamine receptors .

Halogen Substitution Variations

Brominated Analog (Methyl 2-[4-(4-Bromophenyl)-2-Oxopiperidin-1-Yl]Acetate)
  • Structure : Bromine replaces chlorine at the phenyl para-position .
  • Key Differences :
    • Electron Withdrawal : Bromine’s lower electronegativity but higher polarizability may alter electronic effects.
    • Lipophilicity : Increased molecular weight (326.19 vs. ~295.7 for chlorine analog) could enhance membrane permeability but reduce metabolic stability .

Linear vs. Cyclic Ketone Systems

4-(4-Chlorophenyl)-4-Oxobutanoic Acid Methyl Ester
  • Structure: Linear oxobutanoate chain instead of cyclic piperidinone .
  • Metabolism: The linear ketone may undergo β-oxidation more readily than the cyclic analog .

Simpler Esters (e.g., Methyl 4-Chlorophenylacetate)

  • Structure: Lacks the piperidinone ring, retaining only the 4-chlorophenylacetate group .
  • Applications: Likely used as a synthetic intermediate rather than a bioactive molecule .

Biological Activity

Methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by a piperidine ring, a ketone functional group, and a chlorophenyl moiety. Its molecular formula is C14H16ClNO3C_{14}H_{16}ClNO_3 with a molecular weight of 281.73 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its biological interactions and pharmacological properties.

PropertyValue
Molecular FormulaC14H16ClNO3
Molecular Weight281.73 g/mol
IUPAC NameThis compound
CAS Number2060032-34-8

Research indicates that this compound interacts with various biological targets, including receptors and enzymes. The mechanism of action often involves:

  • Binding Affinity : The compound's structure allows it to bind effectively to specific receptors, modulating their activity. Studies suggest that the piperidine ring is crucial for these interactions.
  • Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways within cells.

Biological Activities

The compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further investigations are needed to confirm efficacy against specific pathogens.
  • Anticancer Properties : Some research indicates that similar piperidine derivatives exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also have anticancer potential.
  • Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection studies, indicating potential applications in treating neurodegenerative diseases.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of several piperidine derivatives, including this compound, against various cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer models.

Study 2: Neuroprotective Effects

Research published in Neuroscience Letters explored the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. This compound demonstrated a protective effect by reducing oxidative damage markers.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound NameStructureUnique Features
Methyl 2-(4-fluorophenyl)-2-oxopiperidin-1-yl acetateFluorophenyl StructureContains fluorine; may exhibit different biological properties.
Methyl 2-(4-methylphenyl)-2-oxopiperidin-1-yl acetateMethylphenyl StructureMethyl substitution could enhance lipophilicity.
Methyl 2-(phenyl)-2-oxopiperidin-1-yl acetatePhenyl StructureLacks halogen substituents; serves as a baseline for comparison.

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